2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole
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Overview
Description
“2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is a common feature of many important classes of compounds, including certain vitamins and antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the addition of the phenyl, propyl, and sulfonyl groups. The 2,6-dichlorobenzyl group might be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring could potentially participate in hydrogen bonding and π-π stacking interactions due to the presence of nitrogen atoms and the aromatic nature of the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile or electrophile under certain conditions. The sulfonyl group could potentially be reduced, and the dichlorobenzyl group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on antioxidants like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) highlights the importance of understanding reaction pathways in evaluating antioxidant capacity. Such studies elucidate how some antioxidants can form coupling adducts, undergoing oxidative degradation. This has implications for the development and application of new antioxidant compounds in pharmaceutical and food industries (Ilyasov et al., 2020).
Sulfonamides in Therapeutic Patents
Sulfonamides have been featured prominently in therapeutic patents, particularly as carbonic anhydrase inhibitors (CAIs) for treating conditions like glaucoma, epilepsy, obesity, and cancer. These patents demonstrate the ongoing innovation in sulfonamide applications for health care, highlighting their role in developing novel drugs (Carta et al., 2012).
Pharmaceutical Impurities and Synthesis Innovations
Investigations into the synthesis of compounds like omeprazole reveal the complexity of producing sulfonamide drugs without unwanted impurities. These studies are crucial for pharmaceutical manufacturing, ensuring the purity and efficacy of medications (Saini et al., 2019).
Environmental Impacts and Remediation
Sulfonamides, due to their persistence and bioactivity, pose environmental challenges, necessitating research into their occurrence, fate, and effects in ecosystems. Studies on the removal of sulfonamides from water through advanced treatment processes contribute to environmental protection efforts (Prasannamedha et al., 2020).
Cross-resistance and Antimicrobial Stewardship
Research exploring the effects of biocidal agents on antibiotic resistance underscores the complex interplay between disinfectant use and microbial evolution. Such studies are vital for informing antimicrobial stewardship and preventing the spread of resistant pathogens (Kampf, 2018).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The imidazole ring is a component of many biologically active molecules, so it’s possible that this compound could interact with biological targets in a similar manner .
Safety and Hazards
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)32(30,31)17-20-21(26)14-9-15-22(20)27/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYDBYMDBXETCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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